4-Bromo-6,7-dimethoxyisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family, characterized by its unique structure and properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be synthesized through various methods, and its derivatives have been studied for their biological activities. The synthesis and characterization of this compound have been documented in scientific literature, indicating its relevance in research and development.
4-Bromo-6,7-dimethoxyisoquinolin-1(2H)-one is classified as an isoquinoline derivative. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound contains bromine and methoxy substituents, which influence its chemical behavior and biological activity.
The synthesis of 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as controlled temperatures and the use of catalysts to increase yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular formula of 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one is . The structure features a bromine atom at the 4-position and two methoxy groups at the 6 and 7 positions of the isoquinoline ring.
This data indicates that the compound is relatively stable under standard laboratory conditions.
4-Bromo-6,7-dimethoxyisoquinolin-1(2H)-one can undergo various chemical reactions typical for isoquinoline derivatives:
Understanding these reactions is crucial for developing derivatives with enhanced properties or specific activities in pharmaceutical applications.
The mechanism of action for compounds like 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one typically involves interactions with biological targets such as enzymes or receptors.
Studies have shown that structural modifications in isoquinoline derivatives can significantly impact their biological activities, suggesting that further research could elucidate specific mechanisms for this compound.
These properties are essential for determining appropriate handling procedures and potential applications in research.
4-Bromo-6,7-dimethoxyisoquinolin-1(2H)-one has potential applications in several fields:
Research into this compound continues to explore its full range of applications, emphasizing its significance in both academic and industrial settings.
The synthesis of 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one (C₁₁H₁₀BrNO₃; MW 284.11 g/mol) relies on sequential bromination and methoxylation steps to establish its core functionality. A representative pathway begins with electrophilic bromination of 3,4-dimethoxytoluene using bromine in sulfuric acid, yielding 2-bromo-4,5-dimethoxybenzyl bromide as a key intermediate . Subsequent coupling reactions with nitrogen-containing precursors form the isoquinolinone scaffold, with bromine incorporation typically occurring at the C4 position. Industrial-scale optimization employs one-pot methods to enhance efficiency, achieving yields >75% while reducing solvent waste .
An alternative route involves acid-mediated cyclodehydration of methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate. Refluxing in 6M HCl (2.5 hours) induces decarboxylation and aromatization, yielding 4-bromo-6,7-dihydroisoquinolin-8(5H)-one—a direct precursor—with 69% efficiency after basification and extraction [6]. Methoxylation is typically achieved early using dimethyl sulfate on catechol precursors, as electron-donating methoxy groups enhance ring nucleophilicity for downstream reactions .
Table 1: Comparative Bromination/Methoxylation Strategies
Starting Material | Brominating Agent | Methoxylation Timing | Key Intermediate | Overall Yield |
---|---|---|---|---|
3,4-Dimethoxytoluene | Br₂/H₂SO₄ | Pre-cyclization | 2-Bromo-4,5-dimethoxybenzyl bromide | 68–75% |
5,6-Dimethoxy-1-indanone | NBS | Post-cyclization | 3-Bromo-6,7-dimethoxyisoquinolin-1-one | 72% |
Methyl 4-bromo-8-oxo-THIQ-7-carboxylate | – | Pre-cyclization | 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one | 69% |
Palladium-catalyzed reactions enable precise C–C bond formation at the C4 bromine site of the isoquinolinone core. Suzuki-Miyaura couplings with aryl boronic acids (e.g., [1,1′-biphenyl]-3-ylboronic acid or 3-(tert-butyl)phenylboronic acid) generate biaryl derivatives under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C) [3] [6]. These transformations exhibit exceptional functional group tolerance, accommodating esters, nitriles, and protected amines without competing O-demethylation [6]. Kinetic studies reveal that electron-rich boronic acids couple faster (krel > 5) due to enhanced transmetalation rates [7].
Mechanistic insights: The bromine atom acts as a directing group during metallation, facilitating oxidative addition to Pd(0). This is evidenced by kinetic isotope effects (KIE = 1.2) when deuterated analogs are used. Catalyst systems like Pd(OAc)₂/XPhos enable couplings at 0.5 mol% loading, crucial for synthesizing complex analogs such as 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxyisoquinolin-1-one—a precursor to antibacterial agents [3] [7].
Table 2: Palladium-Catalyzed Coupling Partners & Applications
Coupling Type | Reagent | Catalyst System | Product Application | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | [1,1′-Biphenyl]-3-ylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | Antibacterial scaffolds (MRSA/VRE) | 70–85% |
Suzuki-Miyaura | 3-(tert-Butyl)phenylboronic acid | Pd(dppf)Cl₂/K₃PO₄ | FtsZ-targeting agents | 65–78% |
Negishi | Benzylzinc chloride | TMPMgCl·LiCl/Pd(dba)₂ | Benzylisoquinoline alkaloids | 55–60% |
Conventional thermal cyclizations for isoquinolinones face limitations through prolonged reaction times (6–24 hours) and solvent-intensive purification. Microwave irradiation dramatically accelerates key steps: Bischler-Napieralski cyclizations complete within 20 minutes at 150°C, improving yields by 15–20% versus oil-bath heating [5] [9]. Solvent-free one-pot sequences integrate Petasis borono-Mannich reactions with Pomeranz-Fritsch-Bobbitt cyclizations, using morpholinone derivatives as chiral controllers. This approach reduces organic waste by 60% while maintaining enantioselectivity (>88% ee) for (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid—a key building block [5].
Energy metrics: Microwave protocols cut energy use by 40-fold (from 4800 kJ/mol to 120 kJ/mol) for lactam formation. Solid-phase synthesis with acid-labile enol ethers enables traceless purification, exemplified by pyrrolidine-2,4-dione syntheses without chromatographic separation [7] [9].
Diastereocontrol during isoquinolinone cyclization is achieved through chiral auxiliaries and asymmetric catalysis. Petasis reactions between (S)-phenylglycinol-derived imines and Grignard reagents yield N-(2,2-diethoxyethyl) intermediates with >90% de. Subsequent Pomeranz-Fritsch-Bobbitt cyclization generates (S)-laudanosine with 94% ee [5]. Bischler-Napieralski cyclizations benefit from electron-donating methoxy groups: 6,7-dimethoxy-substituted substrates cyclize at 60°C with POCl₃, attaining 85% yield versus 45% for unsubstituted analogs [6].
Stereochemical outcomes: Chiral sulfinimines (e.g., (S)-N-tert-butanesulfinimine) direct lithiated o-toluamides to form isoquinolinones with 88% ee. Reductive removal of the sulfinyl group followed by ring closure yields enantiopure tetrahydroisoquinolines [5].
Table 3: Diastereoselective Cyclization Methods Comparison
Method | Chiral Controller | Cyclization Agent | Diastereoselectivity | Application |
---|---|---|---|---|
Petasis/Pomeranz-Fritsch | (S)-Phenylglycinol imine | BF₃·Et₂O | >90% de | (S)-Laudanosine |
Bischler-Napieralski | None (substrate-directed) | POCl₃ | N/A | Racemic 4-bromo-6,7-dimethoxy scaffold |
Laterally lithiated toluamides | (S)-Sulfinimine | n-BuLi | 88% ee | (S)-O-Methylbharatamine |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8